Iseganan - 257277-05-7

Iseganan

Catalog Number: EVT-242412
CAS Number: 257277-05-7
Molecular Formula: C78H126N30O18S4
Molecular Weight: 1900.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iseganan is under investigation in clinical trial NCT00022373 (Iseganan Hydrochloride in Preventing Oral Mucositis in Patients Who Are Undergoing Radiation Therapy for Head and Neck Cancer).
Source

Iseganan is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the peptide's sequence and structure. This method ensures high purity and yield, making it suitable for pharmaceutical applications. Its development stems from research into antimicrobial peptides and their mechanisms of action against bacterial cells.

Classification

Iseganan belongs to the class of antimicrobial peptides (AMPs), specifically categorized as cationic peptides due to their positive charge at physiological pH. These peptides typically exhibit a dual mechanism of action: disrupting bacterial membranes and modulating immune responses.

Synthesis Analysis

Methods

Iseganan is synthesized using solid-phase peptide synthesis (SPPS). The synthesis begins with the attachment of a protected amino acid to a solid resin, followed by the sequential addition of other protected amino acids. Each step involves deprotection and coupling reactions facilitated by specific reagents.

Technical Details

  1. Initial Attachment: The first amino acid is attached to the resin.
  2. Sequential Addition: Protected amino acids are added one at a time.
  3. Deprotection: After each addition, protecting groups are removed using reagents like piperidine.
  4. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified, often using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels .
Molecular Structure Analysis

Structure

The molecular formula of Iseganan is C78H126N30O18S4C_{78}H_{126}N_{30}O_{18}S_{4}. Its structure consists of a linear peptide chain that folds into an active conformation crucial for its antimicrobial activity.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing Iseganan are peptide bond formations between amino acids. These reactions do not typically involve organic reactions such as oxidation or reduction due to the nature of peptide synthesis.

Technical Details

  1. Peptide Bond Formation: Utilizes coupling reagents such as HBTU or DIC.
  2. Common Reagents: Fmoc-protected amino acids are standard in SPPS.
  3. Deprotection: Piperidine is commonly used to remove protecting groups after each amino acid addition .
Mechanism of Action

Process

Iseganan exerts its antimicrobial effects primarily through two mechanisms:

  1. Membrane Disruption: The cationic nature allows it to bind to negatively charged bacterial membranes, leading to pore formation and cell lysis.
  2. Immune Modulation: It may also influence host immune responses, enhancing the body's ability to fight infections.

Data

Clinical studies have shown that Iseganan effectively reduces bacterial load in various models, supporting its potential use as a topical antimicrobial agent .

Physical and Chemical Properties Analysis

Physical Properties

Iseganan appears as a white to off-white powder with good solubility in water, making it suitable for formulation in oral rinses and topical applications.

Chemical Properties

  1. Molecular Weight: Approximately 1,896 g/mol.
  2. Stability: It maintains stability under various storage conditions but should be kept away from light and moisture.
  3. pH Range: Optimal activity is observed at neutral pH levels.

Relevant analyses include:

  1. HPLC Purity Assessment: Typically over 95% purity achieved post-synthesis.
  2. Mass Spectrometry Confirmation: Ensures correct molecular weight and structure .
Applications

Scientific Uses

Iseganan has been primarily investigated for its potential applications in:

  1. Topical Antimicrobial Treatments: Effective against skin infections and oral pathogens.
  2. Preventive Measures in Healthcare Settings: Especially for ventilator-associated pneumonia.
  3. Oral Hygiene Products: As an active ingredient in mouthwashes aimed at reducing microbial load .
Introduction to Iseganan in Antimicrobial Research

Historical Development and Rationale for Protegrin Analogs

Iseganan (IB-367) represents a significant milestone in the rational design of antimicrobial peptides (AMPs). Developed as a synthetic analog of protegrin-1, a naturally occurring cationic peptide isolated from porcine leukocytes, iseganan was engineered to retain the potent microbicidal properties of its parent molecule while optimizing stability parameters. Protegrins belong to the cysteine-rich AMP family characterized by a β-hairpin structure stabilized by two disulfide bonds, enabling broad-spectrum activity against pathogens through membrane disruption mechanisms. The historical development of iseganan was spearheaded by IntraBiotics Pharmaceuticals, which sought to leverage protegrin's mechanism for clinical applications where conventional antibiotics faced limitations [1] [3].

The rationale for developing protegrin analogs stemmed from several compelling factors. First, the escalating crisis of antibiotic resistance necessitated agents with novel mechanisms of action to combat multidrug-resistant pathogens. Second, protegrins exhibited rapid bactericidal activity through membrane targeting, reducing the likelihood of resistance development compared to target-specific antibiotics. Third, their broad-spectrum activity encompassed Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses, making them versatile candidates for polymicrobial infections. Iseganan was specifically optimized for enhanced stability while preserving the amphipathic structure critical for membrane interaction [1] [3] [10].

Initial clinical development pathways focused on two key applications: an aerosolized formulation for respiratory infections in cystic fibrosis patients and an oral rinse solution for preventing ventilator-associated pneumonia (VAP) in critically ill patients. The latter application received FDA fast-track designation based on promising Phase 1/2 trial data showing significant reduction in oral microbial burden after topical administration. However, pivotal Phase 3 trials in high-risk populations (patients receiving stomatotoxic chemotherapy or radiotherapy for head-and-neck malignancies) failed to demonstrate significant reduction in ulcerative oral mucositis incidence. Most notably, a Phase 3 trial for VAP prevention was discontinued due to unexpected increases in pneumonia rates and mortality compared to placebo, highlighting the complex interplay between antimicrobial activity and host immunity in critically ill populations [1].

Table 1: Key Developmental Milestones of Iseganan [1] [2] [3]

YearDevelopment PhaseKey Findings
Pre-2000Discovery & PreclinicalIdentification of protegrin-1; Design of iseganan analog with optimized stability
2000-2004Phase 1/2 Clinical TrialsDemonstrated safety via inhalation (CF patients) and topical application (mechanically ventilated patients); Significant microbial burden reduction
2004Phase 3 Trials (Oral Mucositis)Failed to reduce incidence in head/neck cancer patients receiving radiotherapy or chemotherapy
2004Phase 3 Trial (VAP Prevention)Discontinued due to increased VAP incidence and mortality in treatment arm
Post-2004Research Focus ShiftInvestigation continues in parasitic infections and novel delivery systems

Classification within Antimicrobial Peptide Therapeutics

Iseganan belongs to the β-sheet antimicrobial peptide classification, distinguished by its rigid, disulfide-stabilized structure. This categorization places it within a broader therapeutic landscape of AMPs that includes α-helical peptides (e.g., LL-37), extended structures (e.g., indolicidin), and loop-containing peptides (e.g., bactenecin). Specifically, iseganan falls under the protegrin family characterized by 16-18 amino acid residues with two β-strands connected by a β-turn and stabilized by two disulfide bonds forming a cysteine ladder (Cys5-Cys14, Cys7-Cys12 in iseganan) [2] [5].

Within the pharmacological context of AMP therapeutics, iseganan exemplifies first-generation synthetic peptides – minimally modified versions of natural AMPs. This contrasts with second-generation peptidomimetics (e.g., brilacidin) and third-generation AMP-inspired small molecules designed to overcome limitations of natural peptide scaffolds. Its molecular attributes include a high cationic charge (+7 to +8 at physiological pH) and substantial hydrophobic residue content (>50%), enabling strong electrostatic interactions with anionic microbial membranes followed by hydrophobic insertion [2] [5] [6].

The structural classification correlates with functional properties. Like other β-sheet AMPs, iseganan maintains activity across physiological salt concentrations better than many α-helical peptides. Its disulfide bridges confer proteolytic resistance, a critical advantage over unstructured peptides in environments rich in host and microbial proteases. However, this structural rigidity also contributes to cytotoxicity challenges, particularly hemolytic activity against mammalian cells, which has limited systemic administration routes [2] [8].

When benchmarked against other AMP drug candidates, iseganan shares developmental challenges with historical analogs like pexiganan (magainin analog) and omiganan (indolicidin analog), including balancing potency with toxicity and overcoming bioavailability limitations. Its discontinuation in advanced trials reflects a broader pattern where first-generation AMPs demonstrated promising in vitro activity but faced translational hurdles in complex clinical environments [2] [4].

Properties

CAS Number

257277-05-7

Product Name

Iseganan

IUPAC Name

(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide

Molecular Formula

C78H126N30O18S4

Molecular Weight

1900.3 g/mol

InChI

InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1

InChI Key

GUCYBPFJNGVFEB-XELKFLSISA-N

SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Synonyms

Antimicrobial peptide IB-367; Iseganan [INN]; UNII-Q9SAI36COS; Q9SAI36COS; CHEMBL2110753;

Canonical SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.